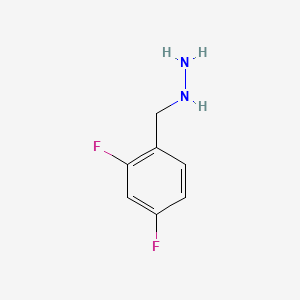

(2,4-Difluorobenzyl)hydrazine

Descripción general

Descripción

“(2,4-Difluorobenzyl)hydrazine” is an organic compound that contains hydrazine and fluorine functional groups. It has a molecular formula of C7H8F2N2 . The CAS Number for this compound is 1446360-19-5 .

Synthesis Analysis

The synthesis of hydrazones, which includes “this compound”, can be achieved by combining suitable aldehydes with hydrazides . The reaction of aldehydes or ketones with hydrazine produces a hydrazone .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H8F2N2 . The average mass of this compound is 158.149 Da .Chemical Reactions Analysis

Hydrazones, including “this compound”, can be further converted to the corresponding alkane by reaction with a base and heat .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

1. Structural Analysis and Pharmaceutical Applications

(2,4-Difluorobenzyl)hydrazine, and its derivatives, are primarily used in the pharmaceutical industry for the development of various drugs. For instance, the tautomeric structure of a novel HIV integrase inhibitor, which includes a this compound derivative, was analyzed using single-crystal X-ray crystallography. This study provided insights into the molecular structure and electron distribution of the compound, highlighting its potential in antiviral drug development (Bacsa, Okello, Singh, & Nair, 2013).

2. Organic Synthesis and Chemical Protection

The versatility of this compound is also evident in organic synthesis. For example, it has been utilized in the synthesis of Dmb-protected phenols, where the protection of the pyrazole endocyclic nitrogen atom enabled the preparation of derivatives that were otherwise inaccessible through direct substitution. This showcases the compound's role in facilitating complex chemical reactions and yielding novel organic compounds (Schütznerová, Popa, Kryštof, Koshino, Trávníček, Hradil, & Cankař, 2012).

3. Spectrophotometric Analysis

In analytical chemistry, this compound derivatives are used in spectrophotometric methods for the detection of various compounds. For example, a method for the spectrophotometric determination of hydrazine involves forming a derivative with 2,4-dinitrophenylhydrazine, demonstrating the application of this compound in sensitive and precise analytical techniques (George, Nagaraja, & Balasubramanian, 2008).

4. X-ray Crystallography and Biological Activity

Another significant application is in the field of X-ray crystallography, where derivatives of this compound are used for structural elucidation of biologically active compounds. The detailed analysis of molecular structures aids in understanding the interaction mechanisms of these compounds in biological systems (Saeed, Rashid, & Mohamed, 2017).

Mecanismo De Acción

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

(2,4-Difluorobenzyl)hydrazine, like other hydrazine derivatives, is likely to undergo nucleophilic addition reactions . In the Wolff-Kishner reduction, for example, hydrazine reacts with a carbonyl to form a hydrazone, which can then be converted to an alkane . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

Given its structural similarity to other hydrazine compounds, it may be involved in similar biochemical reactions, such as the reduction of carbonyl groups .

Pharmacokinetics

It is known that the compound has a molecular weight of 19461 , which suggests it may have good bioavailability due to its relatively small size

Result of Action

Based on its potential mode of action, it may be involved in the reduction of carbonyl groups, potentially affecting various biochemical processes .

Safety and Hazards

“(2,4-Difluorobenzyl)hydrazine” is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

(2,4-difluorophenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJMIRMXLTZWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288511 | |

| Record name | [(2,4-Difluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627076-28-2 | |

| Record name | [(2,4-Difluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627076-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,4-Difluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Aminophenoxy)propoxy]aniline](/img/structure/B3192377.png)

![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)

![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)

![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)